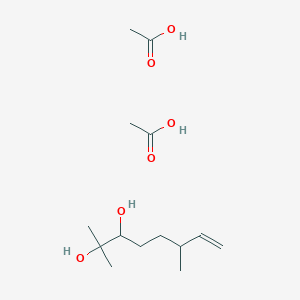
Acetic acid;2,6-dimethyloct-7-ene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6-dimethyloct-7-ene-2,3-diol is a chemical compound with the molecular formula C10H20O2. It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is a tertiary alcohol and is characterized by the presence of two hydroxyl groups and a double bond in its structure.
Preparation Methods
The synthesis of 2,6-dimethyloct-7-ene-2,3-diol can be achieved through various synthetic routes. One common method involves the stereospecific cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool, respectively . Another approach involves the use of fractional crystallization to improve the enantiopurity of the intermediate compound . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2,6-Dimethyloct-7-ene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various natural terpenes and flavors, such as linaloyl oxide . In biology and medicine, it may be used in the study of enzyme-mediated stereoselective synthesis and the development of chiral building blocks .
Mechanism of Action
The mechanism of action of 2,6-dimethyloct-7-ene-2,3-diol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s hydroxyl groups and double bond play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,6-Dimethyloct-7-ene-2,3-diol is similar to other compounds such as linalool hydrate, 3,7-dimethyl-1-octen-3,7-diol, and cis-linalool hydrate . These compounds share structural similarities, including the presence of hydroxyl groups and double bonds.
Properties
CAS No. |
61382-98-7 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
acetic acid;2,6-dimethyloct-7-ene-2,3-diol |
InChI |
InChI=1S/C10H20O2.2C2H4O2/c1-5-8(2)6-7-9(11)10(3,4)12;2*1-2(3)4/h5,8-9,11-12H,1,6-7H2,2-4H3;2*1H3,(H,3,4) |
InChI Key |
FUPJWKPILDGUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C=C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















